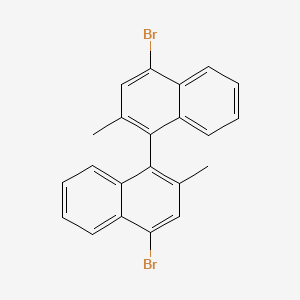

4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-bromo-2-methylnaphthalen-1-yl)-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQUWVPXLDMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)C3=C(C=C(C4=CC=CC=C43)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731501 | |

| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797035-61-1 | |

| Record name | 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dibromo 2,2 Dimethyl 1,1 Binaphthalene and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Binaphthalene Synthesis

The construction of the 1,1'-binaphthalene (B165201) skeleton is the foundational step in the synthesis of 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene. Several methodologies have been developed for this purpose, each with its own set of advantages and limitations. These can be broadly categorized into oxidative coupling approaches, transition metal-catalyzed coupling reactions, and routes involving organometallic intermediates.

Oxidative Coupling Approaches

Oxidative coupling reactions involve the direct linkage of two naphthalene (B1677914) units through the formation of a C-C bond, typically in the presence of a metal-based oxidizing agent. For the synthesis of binaphthalene precursors, this often involves the coupling of 2-naphthol (B1666908) or 2-naphthylamine (B18577) derivatives. While not directly yielding the 2,2'-dimethyl substitution pattern, these methods are fundamental to creating the binaphthyl core which can be later modified.

Research has shown that various transition metal complexes are effective in promoting these couplings. For instance, iron(II) complexes with chiral diphosphine oxide ligands have been utilized for the enantioselective oxidative coupling of 2-naphthol derivatives. nih.gov Similarly, copper(II) amine complexes have been demonstrated to be effective for the preparation of 1,1'-binaphthalene-2,2'-diols. A notable procedure involves the use of a complex formed from copper chloride (CuCl) and tert-butylamine (B42293) (t-BuNH2) in methanol, which can afford the coupled product in nearly quantitative yield. tandfonline.com Titanium-based reagents, such as TiCl4, have also been employed for the selective oxidative coupling of naphthalene compounds, particularly those bearing electron-donating groups. nih.gov

Table 1: Examples of Oxidative Coupling Reactions for Binaphthyl Synthesis

| Precursor | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Naphthol | Ferric chloride | Aqueous suspension | Not specified | 80-90 |

| 2-Naphthol derivatives | Chiral Fe(II)-diphosphine oxide | Not specified | Not specified | High |

| Methyl 3-hydroxy-2-naphthoate | CuCl/t-BuNH2 | Methanol | 50 | ~97 |

| Naphthalene derivatives | TiCl4 | Nitromethane | Not specified | Good |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of biaryl systems, including the 2,2'-dimethyl-1,1'-binaphthalene (B1633870) core. The two most prominent methods in this category are the Ullmann and Suzuki coupling reactions.

The Ullmann reaction , first reported in 1901, traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. thermofisher.com This reaction typically requires high temperatures, often exceeding 200°C, and a stoichiometric amount of copper powder. organic-chemistry.org Modern modifications have introduced the use of activated copper and various ligands to facilitate the reaction under milder conditions. For the synthesis of 2,2'-dimethyl-1,1'-binaphthalene, the Ullmann coupling of 1-halo-2-methylnaphthalene would be a direct approach. The reactivity of the aryl halide follows the order I > Br > Cl. chem-station.com

The Suzuki coupling reaction , a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide, has become a cornerstone of modern organic synthesis. researchgate.netacs.org Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. wikipedia.org The synthesis of 2,2'-dimethyl-1,1'-binaphthalene can be envisioned through the Suzuki coupling of a 2-methylnaphthalene (B46627) boronic acid derivative with a 1-halo-2-methylnaphthalene, or the homocoupling of a 1-halo-2-methylnaphthalene boronic acid derivative.

Table 2: Comparison of Ullmann and Suzuki Coupling for Binaphthyl Synthesis

| Reaction | Catalyst | Reactants | Typical Solvents | Key Advantages |

|---|---|---|---|---|

| Ullmann Coupling | Copper (or Cu salts) | Aryl halides | DMF, Nitrobenzene | Cost-effective metal |

| Suzuki Coupling | Palladium complexes | Aryl halide + Arylboronic acid | Toluene, Dioxane, Water | Mild conditions, High functional group tolerance |

Routes Involving Organometallic Intermediates

The synthesis of binaphthalenes via transition metal-catalyzed reactions inherently proceeds through organometallic intermediates. In the context of the Suzuki reaction, an organopalladium species is formed via the oxidative addition of the palladium(0) catalyst to the aryl halide. acs.org This is followed by a transmetalation step with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

In the Ullmann reaction, the mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While the exact mechanism is still a subject of research, it is generally accepted that a copper(I) species undergoes oxidative addition with the aryl halide.

Beyond these catalytic cycles, organometallic intermediates can also be pre-formed and used in stoichiometric reactions. For example, aryllithium or Grignard reagents derived from 1-halo-2-methylnaphthalene could potentially be coupled using a suitable transition metal salt.

Targeted Functionalization and Halogenation Protocols

Once the 2,2'-dimethyl-1,1'-binaphthalene core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the 4 and 4' positions. This requires a thorough understanding of the directing effects of the substituents on the binaphthyl system.

Regioselective Bromination Techniques

Electrophilic aromatic substitution is the most common method for the introduction of bromine onto an aromatic ring. libretexts.org The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. The methyl group is an activating, ortho- and para-directing group due to its electron-donating inductive effect. orgsyn.org In the case of 2-methylnaphthalene, bromination has been shown to occur primarily at the 1-position, which is ortho to the methyl group and in the more reactive alpha-position of the naphthalene ring. chem-station.comnih.gov

For 2,2'-dimethyl-1,1'-binaphthalene, the methyl groups at the 2 and 2' positions are expected to activate the 1, 1', 3, and 3' positions (ortho) and the 4 and 4' positions (para). However, the steric hindrance at the 1, 1', 3, and 3' positions due to the proximity of the other naphthalene ring and the existing methyl group would likely disfavor electrophilic attack at these sites. Consequently, bromination is predicted to occur preferentially at the less sterically hindered and electronically activated 4 and 4' positions.

Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br2) in the presence of a Lewis acid catalyst such as FeBr3 or AlCl3, or N-bromosuccinimide (NBS), often in a polar solvent. libretexts.org The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product.

Table 3: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Catalyst/Conditions | Characteristics |

|---|---|---|

| Bromine (Br2) | FeBr3, AlCl3 | Classic and effective, requires a catalyst for less activated rings. |

| N-Bromosuccinimide (NBS) | Polar solvent (e.g., DMF, CH3CN), sometimes with an acid catalyst | Milder and easier to handle than liquid bromine. |

Methylation and Other Alkylation Strategies

The synthesis of the precursor, 2-methylnaphthalene, is a key consideration. While commercially available, it can also be synthesized through various methods. Friedel-Crafts alkylation of naphthalene with a methylating agent like methyl halide in the presence of a Lewis acid catalyst is a classical approach, although it can suffer from issues of polysubstitution and isomerization. More controlled methods may involve the reduction of a corresponding naphthaldehyde or naphthoic acid, or the use of organometallic reagents.

Multi-step Synthetic Sequences Leading to this compound

The synthesis of racemic this compound can be approached through two primary strategic pathways: the coupling of appropriately substituted naphthalene precursors or the direct functionalization of a pre-formed binaphthyl skeleton.

One common and effective method for constructing the binaphthyl core is the Ullmann coupling reaction. This reaction involves th organic-chemistry.orgthermofisher.come copper-catalyzed reductive coupling of two aryl halide molecules. For the target compound, a plausible precursor would be a 1-halo-4-bromo-2-methylnaphthalene. The reaction typically requires elevated temperatures (often >100°C) and is carried out in a high-boiling solvent like dimethylformamide (DMF). The efficiency of the rea thermofisher.comction can be enhanced by using activated copper powder.

A second viable route in thermofisher.comvolves the late-stage bromination of 2,2'-dimethyl-1,1'-binaphthyl. The synthesis of the parent 2,2'-dimethyl-1,1'-binaphthyl can be achieved via an Ullmann coupling of a 1-halo-2-methylnaphthalene. Subsequent electrophilic acs.orgaromatic substitution with bromine can then be performed. The regioselectivity of bromination on naphthalene rings is influenced by catalysts and reaction conditions. For instance, the bromina researchgate.nettion of 1,5-dimethylnaphthalene (B47167) in the presence of iron powder yields a mixture of brominated products, with the product ratios depending on the amount of catalyst used. A similar approach using osti.gova suitable Lewis acid catalyst would be required to direct the bromination to the 4 and 4' positions of the 2,2'-dimethyl-1,1'-binaphthyl core.

A summary of a potential synthetic sequence is presented in the table below.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Ullmann Coupling | 1-Iodo-2-methylnaphthalene | Copper powder, DMF | 2,2'-Dimethyl-1,1'-binaphthalene |

| 2 | Electrophilic Bromination | 2,2'-Dimethyl-1,1'-binaphthalene | Br₂, FeBr₃ | (±)-4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene |

Enantioselective Synthesis and Resolution Methods for Chiral Atropisomers

Due to their axial chirality, binaphthyl derivatives are valuable as single enantiomers. The preparation of enanti rsc.orgomerically pure this compound can be achieved either by direct asymmetric synthesis, which creates the desired enantiomer selectively, or by resolving a racemic mixture.

Chiral Auxiliaries and Resolving Agents

Classical resolution is a widely used technique to separate enantiomers from a racemic mixture. This method involves reac tcichemicals.comting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization or chromatography.

For binaphthyl derivativ researchgate.netes, particularly those with hydroxyl or amino functional groups, chiral acids, bases, or chloroformates are common resolving agents. A highly relevant method orgsyn.orgacs.orgfor analogous structures involves the use of (-)-menthyl chloroformate. In this approach, the rac acs.orgrcsi.comemic binaphthol reacts with the chiral chloroformate to form diastereomeric carbonates. These diastereomers can then be separated, for instance by HPLC. Following separation, the rcsi.com chiral auxiliary is cleaved to yield the individual, enantiomerically pure binaphthyls. For example, the resolution of 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol was successfully achieved using (-)-(1S)-menthyl chloroformate. While the target molecule acs.org lacks a reactive handle like a hydroxyl group, this strategy could be applied to a diol precursor before the final synthetic steps.

Another established class of resolving agents for binaphthols are chiral amine derivatives, such as N-benzylcinchonidinium chloride, which can form crystalline diastereomeric complexes that are separable by crystallization.

Asymmetric Corgsyn.orgatalytic Approaches to Atropisomers

Directly synthesizing a single atropisomer is a more elegant and efficient approach than resolution. Asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other, is the premier method for this purpose. The catalytic asymmetric researchgate.netsnnu.edu.cnconstruction of atropisomers often relies on strategies like central-to-axial chirality transfer or enantioselective coupling reactions.

For binaphthyl compounds rsc.org, the most common method is the asymmetric oxidative coupling of naphthalene precursors. This is particularly well-developed for the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. Transition metal complexes featuring chiral ligands are employed to control the stereochemical outcome of the C-C bond formation. For instance, chiral phosphoric acids or complexes of nickel with chiral bis(oxazoline) ligands have been used in the synthesis of atropisomeric 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) and 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives. A similar strategy could researchgate.netbe adapted for the synthesis of this compound by using a chiral catalyst to control the Ullmann-type coupling of a 1-halo-4-bromo-2-methylnaphthalene precursor.

Chromatographic and Crystallization-Based Enantiomeric Separation Techniques

Beyond classical resolution, modern separation techniques offer powerful alternatives for isolating enantiomers.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary tool for both analytical and preparative-scale separation of enantiomers. The principle relies on t nih.govhe differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective for resolving a wide range of chiral compounds, including atropisomers like bipyridines and binaphthyls. The separation of diaster mdpi.comeomers formed using a chiral auxiliary, as described in section 2.4.1, is also readily accomplished by HPLC.

Crystallization-Based rcsi.comMethods: Spontaneous resolution by crystallization is a phenomenon where a racemic compound crystallizes as a conglomerate, a physical mixture of separate crystals of each enantiomer. This allows for mechanica acs.orgl separation, though it is a relatively rare occurrence.

More advanced techniques include preferential crystallization and dynamic kinetic resolution (DKR). In preferential crystallization, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its selective crystallization. For DKR, this crystallization is combined with a process that racemizes the unwanted enantiomer remaining in solution. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer from the racemate. Temperature cycling is on acs.orge method used to facilitate deracemization in such processes.

Stereochemical Investigations and Atropisomerism Dynamics of 4,4 Dibromo 2,2 Dimethyl 1,1 Binaphthalene

Conformational Analysis of the 1,1'-Binaphthalene (B165201) Skeleton

The foundational element of 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene's stereochemistry is the 1,1'-binaphthyl skeleton. This framework is not planar; the two naphthalene (B1677914) rings are twisted relative to each other around the C1-C1' single bond. This twist, or dihedral angle, is the primary determinant of the molecule's three-dimensional shape and its chirality. The stable conformation of the 1,1'-binaphthyl core is a result of the balance between two opposing forces: the steric repulsion between the hydrogen atoms at the 2, 2', 8, and 8' positions, which favors a more orthogonal arrangement, and the resonance stabilization (π-conjugation) between the two naphthalene systems, which favors a more planar conformation.

The conformational flexibility of the 1,1'-binaphthyl skeleton allows for the existence of two non-superimposable, mirror-image atropenantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis. The stability of these enantiomers is directly related to the energy barrier for rotation around the C1-C1' bond.

Table 1: Key Structural Features of Substituted 1,1'-Binaphthyls

| Feature | Description | Influence on this compound |

| Dihedral Angle (θ) | The angle between the planes of the two naphthalene rings. | Expected to be large due to the steric bulk of the 2,2'-dimethyl groups. |

| Atropisomerism | Chirality arising from hindered rotation about a single bond. | The molecule exists as a pair of stable (R) and (S) enantiomers. |

| Substituent Effects | Electronic and steric influence of attached functional groups. | 2,2'-dimethyl groups provide significant steric hindrance. 4,4'-dibromo groups primarily exert electronic effects. |

Mechanisms of Atropisomer Interconversion and Racemization Pathways

The interconversion of the (R)- and (S)-atropisomers of this compound occurs through rotation about the C1-C1' single bond, a process known as racemization. For this to happen, the molecule must pass through a high-energy transition state where the steric hindrance is maximized. There are two primary pathways for this racemization process in 1,1'-binaphthyl derivatives: a syn-pathway and an anti-pathway.

In the syn-pathway, the substituents at the 2 and 2' positions pass by each other on the same side of the naphthalene ring system. This results in a transition state with a dihedral angle of 0° (eclipsed conformation), which is highly disfavored due to severe steric repulsion between the bulky methyl groups in this compound.

The more favorable anti-pathway involves the substituents at the 2 and 2' positions passing by each other on opposite sides of the naphthalene rings. This proceeds through a transition state with a dihedral angle of 180° (anti-periplanar conformation). While still sterically demanding, the anti-pathway is generally of lower energy than the syn-pathway for 2,2'-disubstituted binaphthyls. The energy required to overcome this rotational barrier determines the kinetic stability of the atropisomers.

The racemization of binaphthyl derivatives can be influenced by external factors such as temperature and light. Thermal racemization occurs when sufficient thermal energy is provided to overcome the rotational barrier. In some cases, photo-racemization can be induced by irradiation with light, which can lower the energy barrier to rotation in the excited state.

Chiroptical Properties as Probes for Stereochemical Configuration

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with the molecule, providing information about its absolute configuration and conformation.

The CD spectrum of a 1,1'-binaphthyl derivative is typically characterized by exciton-coupled bands arising from the electronic transitions within the two naphthalene chromophores. The sign and intensity of these bands are directly related to the dihedral angle between the naphthalene rings and thus to the absolute configuration of the atropisomer. A positive exciton couplet is generally associated with one enantiomer, while a negative couplet indicates the presence of the other.

For 2,2'-disubstituted 1,1'-binaphthyls, a well-established empirical rule correlates the sign of the CD couplet at around 230 nm with the axial chirality. An (R)-configuration generally corresponds to a negative exciton couplet (a positive Cotton effect at longer wavelength and a negative one at shorter wavelength), while an (S)-configuration gives a positive exciton couplet. This correlation allows for the non-destructive assignment of the absolute configuration of the atropisomers of this compound.

Furthermore, the magnitude of the splitting between the positive and negative bands in the CD spectrum can provide a quantitative measure of the dihedral angle. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectra of the different conformers and compare them with experimental data to gain a more detailed understanding of the solution-state conformation.

Derivatization and Functionalization of 4,4 Dibromo 2,2 Dimethyl 1,1 Binaphthalene

Palladium-Mediated Cross-Coupling Reactions at Bromo-Positions (e.g., Suzuki-Miyaura Coupling)

The bromine atoms at the 4 and 4' positions of 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene are prime sites for palladium-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl, heteroaryl, or vinyl substituents.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Typical palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. acs.org

For the double Suzuki-Miyaura coupling on dibromoarenes, careful control of reaction conditions can allow for either stepwise or simultaneous substitution, leading to symmetric or unsymmetric biaryl products. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes This table presents typical conditions for the Suzuki-Miyaura coupling of dihaloarenes, which are applicable to this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 |

| 2 | 2,7-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

Transformation of Methyl Groups for Extended Functionality

The methyl groups at the 2 and 2' positions of the binaphthyl core offer another avenue for functionalization. While less reactive than the bromo positions, these methyl groups can undergo various transformations to introduce new functionalities.

One common strategy involves radical bromination of the methyl groups using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would yield the corresponding bromomethyl derivatives, which are versatile intermediates for subsequent nucleophilic substitution reactions. These bromomethylated compounds can then be converted into a variety of functional groups, including alcohols, ethers, amines, and phosphines.

Another approach is the oxidation of the methyl groups to carboxylic acids. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting dicarboxylic acid can then be used in esterification or amidation reactions to build larger molecular structures.

Introduction of Heteroatomic Ligating Sites (e.g., Nitrogen, Phosphorus, Sulfur-containing derivatives)

The introduction of heteroatoms such as nitrogen, phosphorus, and sulfur onto the this compound scaffold is crucial for the development of novel chiral ligands for asymmetric catalysis.

Nitrogen-containing derivatives: Nitrogen-based ligands can be introduced through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, at the bromo positions. This allows for the incorporation of primary or secondary amines, anilines, or heterocyclic amines. The resulting amino-functionalized binaphthyls can serve as ligands themselves or as precursors for more complex ligand systems. tue.nlrsc.org

Phosphorus-containing derivatives: Phosphorus ligands, particularly phosphines, are widely used in catalysis. nih.gov The introduction of phosphine (B1218219) groups onto the binaphthyl backbone can be achieved through various methods. One common route involves the lithiation of the bromo positions followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl). An alternative is the palladium-catalyzed phosphination of the aryl bromides. A related compound, (R)-(4,4'-Dibromo-[1,1'-binaphthalene]-2,2'-diyl)bis(diphenylphosphane), highlights the feasibility of synthesizing such derivatives. bldpharm.com

Sulfur-containing derivatives: Sulfur-containing functional groups can be introduced through reactions such as the palladium-catalyzed C-S coupling with thiols or by nucleophilic aromatic substitution on activated substrates. nih.gov The resulting thioethers can be further oxidized to sulfoxides or sulfones, adding to the diversity of potential ligands.

Table 2: Methods for Introducing Heteroatomic Ligating Sites This table outlines general methods for the introduction of N, P, and S functionalities on aryl halides, applicable to this compound.

| Heteroatom | Reaction Type | Reagent | Catalyst/Conditions |

|---|---|---|---|

| Nitrogen | Buchwald-Hartwig Amination | R₂NH | Pd catalyst, phosphine ligand, base |

| Phosphorus | Lithiation-Phosphination | n-BuLi, then R₂PCl | THF, low temperature |

| Phosphorus | Palladium-catalyzed Phosphination | HP(O)R₂, or R₂PH | Pd catalyst, ligand, base |

Synthesis of Polymeric and Oligomeric Structures Incorporating the Binaphthalene Unit

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and oligomers with well-defined structures and properties. The rigid and chiral binaphthyl unit can impart unique optical and thermal properties to the resulting materials.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for polymerization. For instance, Suzuki-Miyaura polycondensation of the dibromo-binaphthyl monomer with an aromatic diboronic acid can lead to the formation of conjugated polymers. These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Similarly, Sonogashira coupling with diethynyl aromatic compounds can produce polymers with alternating binaphthyl and alkyne units. The properties of these polymers can be tuned by varying the comonomer. The synthesis of such polymers often requires careful optimization of reaction conditions to achieve high molecular weights and good processability.

Table 3: Polymerization Reactions Utilizing Dihaloaromatic Monomers This table provides examples of polymerization reactions involving dihaloaromatic monomers, illustrating the potential of this compound as a monomer.

| Polymerization Type | Comonomer | Catalyst System | Resulting Polymer Structure |

|---|---|---|---|

| Suzuki Polycondensation | Aryl-dioronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Poly(arylene-binaphthylene) |

| Sonogashira Polycondensation | Diethynyl-aryl | PdCl₂(PPh₃)₂ / CuI / Et₃N | Poly(arylene-ethynylene-binaphthylene) |

Applications in Coordination Chemistry and Asymmetric Catalysis

4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene as a Scaffold for Chiral Ligand Design

The utility of this compound as a precursor for chiral ligands stems from its inherent axial chirality and the strategic placement of its functional groups. The methyl groups in the 2,2'-positions provide steric bulk near the axis of chirality, which can help create a deep chiral pocket when incorporated into a ligand-metal complex. The bromine atoms at the 4,4'-positions are particularly significant as they serve as versatile synthetic handles for introducing a wide variety of metal-coordinating donor groups through well-established cross-coupling methodologies.

The design of effective chiral ligands from a binaphthyl scaffold hinges on the introduction of suitable donor atoms (such as N, O, or P) that can form a stable chelate complex with a metal ion. For this compound, the primary strategy for installing such metal-binding sites involves the chemical transformation of the carbon-bromine bonds.

Key design principles include:

Chelation: Introducing two or more donor groups that can bind to a single metal center, forming a stable five- or six-membered ring. This is typically achieved by functionalizing the 4 and 4' positions.

Steric Tuning: The 2,2'-dimethyl groups play a crucial role in defining the steric environment around the metal center. This steric hindrance can influence the binding of substrates and, consequently, the enantioselectivity of a catalytic reaction.

Electronic Tuning: The nature of the groups introduced at the 4,4'-positions can also modulate the electronic properties of the ligand. Electron-donating or electron-withdrawing groups can affect the electron density at the metal center, thereby influencing its catalytic activity.

Inspired by the highly successful BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, a key principle is that substituents on the binaphthyl rings, even when distant from the coordinating atoms, can profoundly impact the catalyst's performance. Research on 4,4'-disubstituted BINAP derivatives has shown that bulky substituents at these positions can create a more defined and effective chiral pocket in the transition state, leading to enhanced enantiocontrol. nih.govresearchgate.net This principle is directly applicable to ligands derived from this compound, where functional groups replacing the bromine atoms would similarly influence the geometry of the catalytic pocket.

The bromine atoms at the 4,4'-positions are ideal for derivatization using modern synthetic organic chemistry, allowing for the introduction of nitrogen, oxygen, or phosphorus donor groups. Although specific syntheses starting from this compound are not widely reported, plausible synthetic routes can be readily proposed based on established chemistry.

P-Donor Ligands: Phosphine (B1218219) groups, which are prevalent in catalysis, can be introduced via monolithiation or dilithiation of the dibromo compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl). This would yield a diphosphine ligand analogous to the BINAP family.

N-Donor Ligands: Nitrogen-containing heterocycles like pyridine (B92270) or oxazoline, which are excellent coordinating groups, can be installed using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with a suitable boronic acid or ester) or the Stille coupling. Alternatively, Buchwald-Hartwig amination could be employed to introduce primary or secondary amine functionalities.

O-Donor Ligands: Oxygen-based donors can be introduced through reactions like the Buchwald-Hartwig etherification to form biaryl ethers or through coupling reactions that install hydroxyl or carbonyl functionalities.

These synthetic strategies would transform the synthetically accessible but catalytically inactive this compound into a library of potentially powerful chiral ligands for asymmetric catalysis.

Role in Transition Metal-Mediated Asymmetric Transformations

Ligands derived from the this compound scaffold are expected to be effective in a range of transition metal-catalyzed asymmetric reactions. The specific combination of steric bulk from the 2,2'-methyl groups and the electronic and steric properties of the newly introduced 4,4'-substituents would determine the optimal application for each ligand.

Asymmetric hydrogenation is one of the most important methods for producing enantiomerically pure compounds. Ruthenium complexes of chiral diphosphine ligands, particularly those based on the binaphthyl scaffold, are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins.

A study by Lin and coworkers on 4,4'-disubstituted BINAP ligands demonstrated their exceptional performance in the Ru-catalyzed asymmetric hydrogenation of aromatic ketones. nih.gov They found that introducing bulky substituents such as -SiMe₃ or -triphenylsilyl at the 4,4'-positions of BINAP led to catalysts that provided excellent enantioselectivities (up to >99% ee) and high conversions. This success was attributed to the bulky 4,4'-substituents creating a rigid and effective chiral pocket that dictates the facial selectivity of the hydride attack on the prochiral ketone.

Table 1: Asymmetric Hydrogenation of Acetophenone using Ru-Complexes of 4,4'-Substituted BINAP Ligands

| 4,4'-Substituent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| H | >99 | 83 |

| OMe | >99 | 85 |

| t-Bu | >99 | 95 |

| SiMe₃ | >99 | 98 |

Data sourced from a study on Ru(4,4'-BINAP)(diamine)Cl₂ precatalysts, illustrating the effect of 4,4'-substitution on enantioselectivity. nih.gov

Based on these findings, it is highly probable that diphosphine ligands synthesized from this compound could also serve as effective ligands in asymmetric hydrogenation, with the 2,2'-dimethyl groups offering a different steric profile compared to the P-aryl groups of standard BINAP ligands.

Chiral ligands based on the binaphthyl framework are widely used in a plethora of asymmetric C-C and C-heteroatom bond-forming reactions catalyzed by metals like palladium, copper, and rhodium. nih.govnih.gov The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity in reactions such as:

Palladium-Catalyzed Allylic Alkylation: Chiral phosphine ligands are used to control the stereochemistry of nucleophilic attack on a π-allyl palladium intermediate.

Suzuki-Miyaura Cross-Coupling: The asymmetric synthesis of axially chiral biaryls can be achieved using palladium catalysts with chiral ligands. Binaphthyl-based phosphoramidites have been successfully used as stabilizers for palladium nanoparticles in this context, achieving excellent yields and enantioselectivities (>99% ee). acs.org

C-H Activation/Cycloaddition: Novel binaphthyl-based ligands have been designed for palladium-catalyzed enantioselective C-H activation and annulation reactions to assemble complex heterocyclic structures with high enantioselectivity. nih.govresearchgate.net

Copper-Catalyzed Conjugate Addition: Chiral ligands are used to induce enantioselectivity in the addition of organometallic reagents to α,β-unsaturated carbonyl compounds.

Ligands derived from this compound could be tailored for these applications. By varying the donor groups introduced at the 4,4'-positions, one could fine-tune the catalyst's reactivity and selectivity for a specific transformation.

Development of Chiral Supramolecular Assemblies and Receptors

Beyond catalysis, the rigid and chiral binaphthyl scaffold is an excellent building block for the construction of supramolecular structures and chiral receptors. The 4,4'-dibromo functionality is particularly well-suited for this purpose, as it allows for the extension of the molecular framework through iterative cross-coupling reactions.

Research has shown that chiral 4,4′-dibromo-1,1′-bis(2-naphthol), a close analogue of the title compound, can be used as a starting material to synthesize luminescent chromophores via Suzuki-Miyaura coupling. nih.gov These extended π-systems can self-assemble into well-defined, sub-micron-sized hollow spheres or vesicles. The inherent chirality of the binaphthyl core is transferred to the entire supramolecular assembly, endowing it with chiroptical properties such as circularly polarized luminescence (CPL). This demonstrates a powerful strategy for translating molecular chirality into nanoscale structure and function.

Furthermore, binaphthyl derivatives are frequently incorporated into macrocycles and molecular clefts designed for chiral molecular recognition. nih.gov By attaching binding motifs (e.g., hydrogen-bond donors/acceptors or aromatic surfaces) to the 4,4'-positions of the 2,2'-dimethyl-1,1'-binaphthyl scaffold, it is possible to create receptors capable of selectively binding one enantiomer of a chiral guest molecule. The predictable geometry of the binaphthyl unit allows for the rational design of these host-guest systems.

Based on a comprehensive review of available scientific literature, the direct integration of the specific compound This compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) has not been reported.

To function as a linker in a MOF, a molecule must possess coordinating groups, such as carboxylates, that can bind to metal ions to form the extended framework. The specified compound, this compound, lacks these necessary functional groups. While it could theoretically serve as a precursor to a suitable linker, such as 2,2'-dimethyl-1,1'-binaphthalene-4,4'-dicarboxylic acid , there is no published research detailing the synthesis, structural design, or porosity of MOFs constructed from this specific dicarboxylate linker.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables on the design, architecture, porosity, and structural features of MOFs based on this compound as per the requested outline. The foundational research required to generate such content does not appear to be available in the public domain.

Advanced Characterization Methodologies in Binaphthalene Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, conformation, and chiroptical properties of 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene in solution. These techniques provide detailed information on the electronic and vibrational states of the molecule, which are intrinsically linked to its three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure and assessing the purity of this compound. Both ¹H and ¹³C NMR provide a map of the chemical environment of each nucleus.

In ¹H NMR, the aromatic protons of the naphthalene (B1677914) rings would appear as a series of doublets and triplets, with chemical shifts influenced by the anisotropic effects of the adjacent ring and the electronic effects of the bromo and methyl substituents. The methyl protons would appear as a distinct singlet. For purity assessment, the integration of these signals should correspond to the expected proton count, and the absence of extraneous peaks is indicative of a pure sample.

Conformational analysis can be approached using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This method detects through-space interactions between protons that are in close proximity, which can help in elucidating the preferred dihedral angle between the two naphthalene rings in solution.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on related structures.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet patterns due to coupling. |

| ¹H (Methyl) | ~2.0 - 2.5 | A sharp singlet. |

| ¹³C (Aromatic - C-Br) | ~120 - 125 | Carbon directly attached to bromine. |

| ¹³C (Aromatic - C-CH₃) | ~130 - 135 | Carbon directly attached to the methyl group. |

| ¹³C (Aromatic - other) | 125 - 140 | Includes quaternary and protonated carbons. |

| ¹³C (Methyl) | ~20 - 25 | Methyl carbon signal. |

Vibrational Spectroscopies (IR, Raman, VCD) for Molecular Structure and Chirality

IR and Raman spectroscopy are complementary methods. ksu.edu.sacardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in molecular polarizability. ksu.edu.sahoriba.com For this compound, characteristic bands for aromatic C-H stretching, C=C ring stretching, C-C stretching, and C-Br stretching would be observed.

Vibrational Circular Dichroism (VCD) is particularly powerful for studying chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cas.czresearchgate.net The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution. For binaphthyl derivatives, VCD is highly sensitive to the dihedral angle between the naphthalene rings. cas.czresearchgate.net The comparison of experimental VCD spectra with those predicted by quantum chemical calculations is a reliable method for assigning the absolute configuration (R or S) of the molecule. cas.czresearchgate.net

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman (often strong) |

| C-H Bending | 1000 - 1300 | IR |

| C-Br Stretch | 500 - 650 | Raman (often strong), IR |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Electronic absorption (UV-Vis) and Circular Dichroism (CD) spectroscopy are used to study the electronic transitions within the molecule and are fundamental for characterizing its chiroptical properties. acs.org

The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, arising from π-π* transitions within the naphthalene chromophores.

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light. For a chiral molecule like this binaphthyl derivative, the two enantiomers will produce mirror-image CD spectra. bio-structure.com The spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration and the spatial arrangement of the chromophores, making CD a powerful tool for stereochemical assignment. nih.govnih.gov The coupling of the electronic transitions of the two naphthalene rings gives rise to characteristic bisignate signals in the CD spectrum, the analysis of which can provide information on the dihedral angle.

Diffraction-Based Techniques for Solid-State Structure

Diffraction techniques provide definitive information about the arrangement of atoms in the solid state, offering an unambiguous picture of molecular geometry, packing, and absolute configuration.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the crystalline state. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

For this compound, this technique would provide the exact dihedral angle between the naphthalene planes, a critical parameter defining its atropisomeric nature. Furthermore, through the analysis of anomalous dispersion effects, single-crystal XRD can be used to determine the absolute configuration (R or S) of an enantiopure crystal without ambiguity. nih.gov The presence of the heavier bromine atoms enhances this anomalous scattering effect, facilitating a reliable assignment.

While a crystal structure for the specific title compound is not found in the searched literature, analysis of a related dibromo-substituted Schiff base demonstrates the power of the technique, providing detailed bond lengths and angles and confirming the absolute configuration via the Flack parameter. nih.gov

Table 3: Illustrative Crystallographic Parameters (Hypothetical Data)

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | a=10.1, b=15.2, c=11.5 | Unit cell dimensions. |

| α, β, γ (°) | α=90, β=105.3, γ=90 | Unit cell angles. |

| Dihedral Angle | ~85° | Angle between the two naphthalene planes. |

| Flack Parameter | 0.0(1) | Confirms the absolute stereochemistry. A value near zero is ideal. nih.gov |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no published crystal structure for this compound was located.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. ucmerced.edu Instead of a single crystal, a fine powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. dksh.com

PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline form can be identified. rigaku.com

Purity Analysis: The presence of crystalline impurities can be detected as additional peaks in the diffractogram.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. rigaku.com This is crucial in pharmaceutical and materials science, as different polymorphs can have different physical properties.

Crystallinity Assessment: PXRD can be used to estimate the degree of crystallinity in a sample by comparing the intensity of sharp crystalline peaks to the broad, diffuse signal from any amorphous content. icdd.com

A standard PXRD pattern can also be calculated from single-crystal X-ray diffraction data, providing a reference for an ideal, pure powder sample. nist.gov

Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Determination

The determination of chemical purity and the quantification of enantiomeric excess (ee) are critical steps in the characterization of chiral compounds such as this compound. High-Performance Liquid Chromatography (HPLC) is a principal technique employed for these purposes, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for resolving enantiomers of axially chiral binaphthalene derivatives. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. nih.govresearchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used and have demonstrated high selectivity for a broad range of chiral compounds, including binaphthyls. hplc.eudaicelchiral.comphenomenex.com Columns such as the CHIRALCEL® and CHIRALPAK® series are prominent in this field. daicelchiral.comchiraltech.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. phenomenex.com The stability of these complexes is influenced by various interactions, including hydrogen bonds, π-π stacking, and steric hindrance. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation by modulating the retention and selectivity. nih.gov

For the closely related parent compound, 2,2'-dimethyl-1,1'-binaphthalene (B1633870), a successful enantioseparation has been documented using a Chiralcel OC-H column. rsc.org This method provides a relevant framework for the analysis of its 4,4'-dibromo derivative. The specific conditions and results from this separation are detailed in the table below, illustrating a typical approach for determining the enantiomeric composition of such compounds. rsc.org

Table 1: Representative Chiral HPLC Method for a 2,2'-dimethyl-1,1'-binaphthalene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Column | Chiralcel OC-H | rsc.org |

| Mobile Phase | n-Hexane / Ethanol (80/20 v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 230 nm | rsc.org |

| Retention Time (Isomer 1) | 15.1 min | rsc.org |

| Retention Time (Isomer 2) | 25.1 min | rsc.org |

Microscopic and Surface Analysis Methods for Materials Applications

The application of binaphthalene derivatives in materials science, such as in the formation of chiral polymers or self-assembled structures, necessitates the characterization of their physical form and surface features. Microscopic techniques are vital for visualizing the morphology of these materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. It provides valuable information about the shape, size, and aggregation state of crystalline or amorphous materials derived from binaphthalene compounds.

In the context of materials applications, derivatives of 4,4'-dibromo-1,1'-binaphthalene have been studied as building blocks for self-assembled nanostructures. Research on chiral 4,4′-dibromo-1,1′-bis(2-naphthol), a closely related precursor, has shown that these molecules can spontaneously form hollow, spherical aggregates when deposited from dilute solutions. nih.gov SEM analysis was crucial in identifying these structures, revealing their diameters to be in the range of 200 to 800 nanometers. nih.gov Similarly, other binaphthol-based polymers have been observed to form microsphere particles with sizes ranging from 0.78 to 1.56 µm. mdpi.com This ability to form well-defined micro- and nanostructures is a key property for their potential use in advanced materials.

Table 2: Morphological Characteristics of Self-Assembled Binaphthyl Derivatives Observed by SEM

| Compound Type | Observed Morphology | Size Range | Reference |

|---|---|---|---|

| Chiral 4,4′-dibromo-1,1′-bis(2-naphthol) derivative | Hollow Spheres | 200 - 800 nm | nih.gov |

Computational and Theoretical Investigations of 4,4 Dibromo 2,2 Dimethyl 1,1 Binaphthalene

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene. These methods provide detailed information about the molecule's electronic landscape and the energetic pathways of its chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been a powerful tool for investigating the mechanisms of reactions involving binaphthyl derivatives. While specific DFT studies exclusively on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar compounds. For instance, DFT calculations at the M06-2X/6-31G** level have been used to identify transition states and determine racemization barriers in BINOL-like atropisomeric systems. nih.gov Such calculations are crucial for understanding the stability of the enantiomers and the energy required for their interconversion. The racemization pathway often proceeds through a transition state where the dihedral angle between the naphthalene (B1677914) rings is significantly altered. nih.gov

In the context of reactions, DFT modeling is employed to understand the regioselectivity and to propose plausible mechanisms. For example, in Suzuki-Miyaura reactions of other dibrominated heterocyclic compounds, DFT has been used to model the transformations of carbopalladated intermediates and to rationalize the formation of various products. mdpi.com These computational approaches can elucidate the role of catalysts and solvents in directing the reaction toward desired outcomes. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets in Binaphthyl Studies

| DFT Functional | Basis Set | Application | Reference |

| M06-2X | 6-31G | Racemization barrier calculation | nih.gov |

| BPW91 | 6-31G | VCD intensity simulations | cas.czresearchgate.net |

| B3LYP | 6-31G(d,p) | Racemization barrier calculation | researchgate.net |

Molecular Modeling and Docking Studies in Catalysis and Host-Guest Chemistry

Molecular modeling and docking are invaluable tools for understanding the interactions of chiral molecules like this compound in catalytic and host-guest systems. Although direct studies on this specific compound are not detailed, research on related binaphthyl derivatives highlights the utility of these methods. For instance, DFT molecular modeling has been used to rationalize the circular dichroism (CD) spectral changes in binaphthyl-bridged bisporphyrins upon binding with chiral diamines. nih.gov These models can predict the geometry of the host-guest complex and explain the observed chiroptical responses. nih.gov In catalysis, modeling can help to understand how the chiral ligand influences the stereochemical outcome of a reaction by examining the structure of the catalyst-substrate complex.

Prediction of Spectroscopic Signatures (e.g., Calculated VCD and CD Spectra)

Computational methods are widely used to predict spectroscopic signatures, which can then be compared with experimental data to confirm the structure and absolute configuration of chiral molecules. The calculation of Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) spectra is particularly important for atropisomers.

Analysis of Steric and Electronic Effects of Substituents on Atropisomerism and Reactivity

The stability of atropisomers is determined by the energy barrier to rotation around the axial bond, which is highly sensitive to the steric and electronic effects of the substituents. wikipedia.org For this compound, the bromo and methyl groups at the 2, 2', 4, and 4' positions play a crucial role in hindering the rotation around the C1-C1' bond.

Quantum chemical investigations have shown that the primary factor influencing the racemization barrier in 1,1'-binaphthyl derivatives is the size of the substituents. acs.org Larger substituents lead to greater steric repulsion, which increases the energy of the transition state for rotation and thus enhances the optical stability. acs.org The electronic nature of the substituents, whether they are electron-withdrawing or electron-donating, appears to have a less significant impact on the racemization barrier. acs.org

The dihedral angle between the naphthalene units can also be modified by substituents, which in turn affects the physical properties of the molecule. researchgate.net Theoretical studies allow for a systematic investigation of these effects by comparing the calculated properties of a series of related compounds with different substitution patterns. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Classification of Atropisomers Based on Rotational Barrier

| Class | Rotational Barrier (kcal/mol) | Racemization Time |

| Class 1 | < 20 | ≤ 1 minute |

| Class 2 | 20 - 28 | 1 hour to 1 month |

| Class 3 | > 28 | ≥ 1 year |

| Source: Based on classifications mentioned in literature. academie-sciences.fr |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles is driving research towards more sustainable methods for synthesizing binaphthyl derivatives. anr.fr Current efforts focus on minimizing waste, reducing the use of hazardous reagents, and improving atom economy. anr.fr Future synthetic strategies are expected to move away from traditional multi-step processes that often require harsh conditions and stoichiometric reagents.

Key areas of development include:

C-H Bond Functionalization: Direct C-H activation and functionalization are paramount in green chemistry for reducing synthetic steps. anr.fr Research into regioselective C-H functionalization of naphthalene (B1677914) precursors could provide more direct and environmentally friendly routes to substituted binaphthalenes, minimizing the need for pre-functionalized starting materials. anr.fr

Catalysis with Earth-Abundant Metals: While palladium is commonly used for cross-coupling reactions in binaphthyl synthesis, there is a growing interest in using less expensive and more abundant metals like nickel and copper. rsc.org Nickel-catalyzed [2+2+2] benzannulation of alkynes, for instance, presents a novel route to highly substituted naphthalenes that could be adapted for binaphthyl synthesis. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing flow-based protocols for the key synthetic steps, such as oxidative coupling and subsequent functionalization, could enhance efficiency and scalability while reducing environmental impact.

Sigmatropic Rearrangements: Innovative strategies like the diboron-enabled nih.govnih.gov-sigmatropic rearrangement for the synthesis of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives showcase the potential of unconventional reaction pathways. nih.gov Exploring similar rearrangements for carbon-carbon bond formation could lead to novel, atom-economical routes to the binaphthalene core. nih.gov

Table 1: Comparison of Synthetic Strategies for Substituted Binaphthalenes

| Strategy | Key Features | Potential Sustainability Gains | References |

| Direct C-H Functionalization | Bypasses pre-functionalization steps; often catalyzed by transition metals. | Higher atom economy, reduced waste streams. | anr.fr |

| Nickel-Catalyzed Annulation | Utilizes earth-abundant metal catalysts for ring formation. | Lower cost, reduced reliance on precious metals like palladium. | rsc.org |

| Diboron-Enabled Rearrangement | Employs a concerted mechanism under mild conditions for C-N bond formation. | High chemo- and regioselectivity, operational simplicity. | nih.gov |

| Convergent Radical Cyclisation | Uses radical addition and intramolecular cyclization to build the naphthalene system. | Practical and convergent routes to functionalized naphthylamides. | rsc.orgresearchgate.net |

Exploration of New Catalytic Transformations Utilizing 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene Derivatives

Derivatives of this compound are primarily used to create chiral ligands for asymmetric catalysis. The two bromo groups serve as handles for introducing phosphine (B1218219), amine, or other coordinating groups through cross-coupling reactions. Future research will likely focus on designing novel ligands to catalyze new and challenging transformations.

Promising research directions include:

Photoredox and Electrocatalysis: The integration of binaphthyl-based chiral ligands with photoredox or electrocatalysis can enable novel asymmetric transformations that are difficult to achieve with traditional thermal methods. sigmaaldrich.com This includes the enantioselective synthesis of complex molecules through radical pathways.

Supramolecular Catalysis: The self-assembly of ligand derivatives into well-defined supramolecular structures can create unique catalytic pockets, leading to enhanced enantioselectivity and substrate specificity. amazonaws.com This approach mimics enzymatic catalysis and offers a pathway to highly tunable catalytic systems.

Heterogenized Catalysts: Immobilizing chiral catalysts derived from this compound onto solid supports (e.g., polymers, nanoparticles) is crucial for practical applications. acs.orgnih.gov This facilitates catalyst recovery and reuse, improving the economic and environmental viability of catalytic processes. Research into chiral phosphoramidite-stabilized palladium nanoparticles for asymmetric Suzuki coupling has shown high yields and excellent enantioselectivity, with the catalyst being reusable over multiple cycles. acs.orgnih.gov

Frustrated Lewis Pair (FLP) Chemistry: The development of chiral FLPs based on the rigid binaphthyl scaffold could enable new metal-free catalytic reactions, such as the asymmetric hydrogenation of unactivated olefins and other challenging substrates.

Table 2: Emerging Asymmetric Catalytic Applications for Binaphthyl Derivatives

| Catalytic System | Transformation | Key Advantages | References |

| Chiral Phosphoramidite-Pd Nanoparticles | Asymmetric Suzuki C-C Coupling | High yields (>85%), excellent enantioselectivity (>99% ee), catalyst recyclability. | acs.orgnih.gov |

| Chiral Calcium Phosphate | Kinetic Resolution by Acylation | Effective for resolving BINAM derivatives with high selectivity factors (up to s = 127). | rsc.org |

| Ruthenium Pincer Catalysts | Coupling of Naphthols and Alcohols | Broad substrate scope, good functional group tolerance, high diastereoselectivity. | researchgate.net |

| Chiral Brønsted Bases | Organocatalysis | Enables a wide range of metal-free asymmetric transformations. | semanticscholar.org |

Advances in Chiral Material Science Based on Functionalized Binaphthalenes

The unique chiroptical properties and rigid structure of the binaphthyl unit make it an excellent building block for advanced chiral materials. worldscientific.com Functionalization of the this compound core allows for the synthesis of polymers, macrocycles, and other architectures with tailored properties for applications in materials science. worldscientific.com

Future advancements are anticipated in:

Chiral Microporous Polymers: The synthesis of intrinsically microporous polymers, such as polyimides derived from binaphthyl monomers, is a promising area. nih.gov These materials combine high thermal and chemical resistance with permanent porosity and chirality, making them suitable for enantioselective separations, heterogeneous catalysis, and gas storage. nih.gov

Circularly Polarized Luminescence (CPL) Materials: There is a high demand for materials that emit circularly polarized light for applications in 3D displays, quantum information processing, and anti-counterfeiting technologies. nih.gov Binaphthyl-based chromophores are excellent candidates for CPL emitters due to their inherent chirality. nih.govmdpi.commdpi.com Research focuses on designing molecules with high luminescence dissymmetry factors (|g_lum|) and quantum yields. rsc.org

Chiral Conjugated Polymers: Incorporating the binaphthyl unit into the backbone of conjugated polymers leads to materials that combine chirality with electronic conductivity. worldscientific.comresearchgate.net These polymers are being explored for applications in chiral electronics, spintronics, and sensors.

Bio-Inspired Applications and Supramolecular Systems

Nature provides a rich source of inspiration for the design of complex, functional molecular systems. The principles of molecular recognition and self-assembly observed in biological systems can be applied to create novel materials from chiral building blocks like binaphthyl derivatives. researchgate.netresearchgate.net

Emerging research themes include:

Self-Assembled Nanostructures: Functionalized binaphthyls can spontaneously self-assemble into well-defined nanoscale structures such as vesicles, nanofibers, and nanotwists. nih.govresearchgate.netrsc.org For example, introducing biuret (B89757) hydrogen-bonding sites onto chiral binaphthalene chromophores can lead to the formation of sub-micron-sized hollow spheres. nih.gov These ordered assemblies can exhibit enhanced chiroptical properties and have potential applications in sensing and drug delivery. nih.govmdpi.com

Molecular Recognition and Sensing: The defined stereochemistry and functionalizable scaffold of binaphthyl derivatives make them ideal for creating hosts for the enantioselective recognition of guest molecules. nih.govfrontiersin.org Porphyrin dimers linked by a binaphthyl unit have been shown to interact with chiral diamines, resulting in sensitive circular dichroism responses that can be used for chiral optical sensing. nih.govfrontiersin.org

Biomimetic Catalysis: Designing supramolecular assemblies based on binaphthyl scaffolds that mimic the active sites of enzymes could lead to highly efficient and selective catalysts. These systems would operate under mild, biocompatible conditions, opening up applications in biotechnology and medicine. researchgate.net

Integration with Advanced Technologies (e.g., Sensing, Optoelectronics)

The unique electronic and photophysical properties of functionalized binaphthalenes make them highly attractive for integration into advanced technological devices. nwpu.edu.cn The ability to tune their properties through chemical modification is key to their versatility. nih.govnih.gov

Future applications are being explored in:

Optoelectronics and OLEDs: Disubstituted binaphthol derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent optoelectronic properties. nwpu.edu.cn These properties can be adjusted by modifying the conformation and conjugation of the binaphthyl core. nwpu.edu.cn Further research into derivatives of this compound could lead to more stable and efficient materials for next-generation displays and lighting. chemrxiv.org

Chiral Sensors: The sensitivity of the chiroptical response of binaphthyl derivatives to their local environment makes them excellent candidates for chiral sensors. nwpu.edu.cn Monosubstituted and polysubstituted binaphthols are applied as fluorescent sensors based on mechanisms like photo-induced electron transfer (PET) and hydrogen bonding interactions. nwpu.edu.cn

Molecular Machines: The stable yet conformationally flexible C₂-symmetric structure of binaphthyls makes them suitable components for the construction of molecular switches and motors. These devices can respond to external stimuli such as light or chemical signals, performing mechanical work at the molecular level. nwpu.edu.cn

Q & A

Basic: What are standard synthetic routes for 4,4'-Dibromo-2,2'-dimethyl-1,1'-binaphthalene?

Answer:

The compound is typically synthesized via lithiation of racemic 2,2'-dibromo-1,1'-binaphthyl using tert-butyllithium (t-BuLi), followed by coupling with electrophiles like dimethyl groups. This method ensures regioselectivity, with yields optimized by maintaining anhydrous conditions and low temperatures (−78°C). Post-synthesis purification involves column chromatography or recrystallization .

Advanced: How can enantiomers of this compound be resolved for asymmetric catalysis?

Answer:

Enantiomeric resolution is achieved via:

- Chiral HPLC : Using columns packed with cellulose- or amylose-derived stationary phases to separate (R)- and (S)-isomers.

- Chiral Metal-Organic Frameworks (MOFs) : Incorporating enantiopure derivatives (e.g., (R)-4,4'-dibromo-2,2'-diethoxy-1,1'-binaphthyl) as ligands in MOFs for asymmetric ring-opening reactions .

- Derivatization : Converting the compound to diastereomers via reaction with chiral auxiliaries (e.g., BINOL derivatives) for crystallization-based separation .

Basic: What characterization techniques confirm the structure of this compound?

Answer:

- X-ray Crystallography : Resolves the dihedral angle between naphthalene rings (e.g., 68.82° in 6,6′-dibromo derivatives) and confirms stereochemistry .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl and bromine groups). H NMR typically shows aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 412.12 (CHBr) .

Advanced: How can low yields in Suzuki-Miyaura cross-couplings involving this compound be addressed?

Answer:

Low yields often arise from steric hindrance or inefficient transmetallation. Mitigation strategies include:

- Precatalyst Optimization : Use Pd(OAc) with bulky phosphine ligands (e.g., XPhos) to enhance turnover.

- Microwave-Assisted Synthesis : Reduces reaction time and improves conversion rates.

- Microflow Systems : Enables precise temperature control (−30°C to 25°C) and rapid mixing, improving selectivity and yield in sequential electrophilic substitutions .

Basic: What is the role of this compound in catalytic systems?

Answer:

It serves as a precursor for chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Bromine substituents facilitate functionalization via cross-coupling, while the binaphthyl backbone provides rigidity for enantioselective catalysis in hydrogenation and C–C bond formation .

Advanced: How to resolve contradictions in catalytic efficiency data between batch and flow reactors?

Answer:

Discrepancies often stem from mass transfer limitations in batch reactors. Solutions include:

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions.

- In Situ Spectroscopy : Monitor intermediate formation (e.g., Pd species) in flow reactors to optimize residence time.

- Computational Fluid Dynamics (CFD) : Model mixing efficiency and adjust reactor geometry to match flow system performance .

Basic: What are the stability and storage recommendations for this compound?

Answer:

The compound is light-sensitive and prone to bromine displacement under humid conditions. Store in amber vials under inert gas (Ar/N) at 2–8°C. Purity degrades >6 months; periodic NMR analysis is advised .

Advanced: How do microflow systems enhance selectivity in dibromobiaryl lithiation?

Answer:

Microflow reactors enable:

- Fast Micromixing : Reduces side reactions (e.g., dimerization) by achieving uniform reagent distribution within milliseconds.

- Temperature Gradients : Sequential cooling/heating zones (−78°C for lithiation, 25°C for electrophilic quenching) prevent over-lithiation.

- Scalability : Maintains selectivity at >95% when transitioning from mg to g-scale syntheses .

Advanced: What computational methods predict the reactivity of bromine substituents in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–Br bonds (~65 kcal/mol), guiding electrophilic substitution sites.

- Molecular Dynamics (MD) : Simulates steric effects of methyl groups on transition states in cross-coupling reactions.

- Hammett Parameters : Predict substituent effects on reaction rates (σ values for Br: +0.91) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.